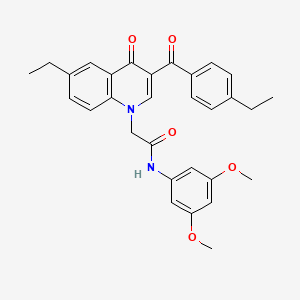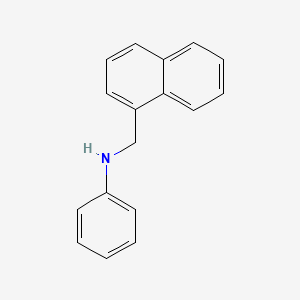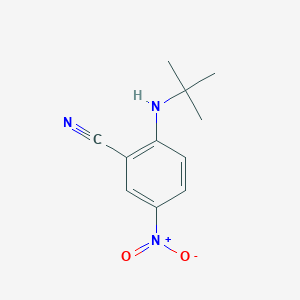
Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. The pyridine ring in this compound is substituted with a bromine atom at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, an acetamido group, and a propanoate ester group .Chemical Reactions Analysis
As a bromopyridine derivative, this compound would be expected to undergo reactions typical of halogenated aromatic compounds. This could include nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively dense and possibly volatile .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Medicinal Chemistry
Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate is used in asymmetric synthesis, serving as a precursor for the creation of enantiomerically pure compounds. For example, a study by Micouin et al. (1994) demonstrated the synthesis of 3-substituted piperidines from chiral non-racemic lactams, indicating the compound's role in developing pharmacologically active molecules (Micouin et al., 1994).
Antimalarial Activity
This compound derivatives have been explored for their antimalarial properties. Werbel et al. (1986) synthesized a series of compounds showing significant activity against Plasmodium berghei, highlighting the potential of these derivatives in developing new antimalarial drugs (Werbel et al., 1986).
Coordination Chemistry and Material Science
In the field of coordination chemistry, the compound has been used to study the effects of substituents on ligand properties. Smolentsev (2017) explored copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, contributing to our understanding of how structural modifications affect coordination geometry and, consequently, the properties of materials (Smolentsev, 2017).
Glycosylation Reactions
Additionally, this compound is instrumental in glycosylation reactions. Abbas and Matta (1983) utilized derivatives of the compound for the synthesis of glycosides, demonstrating its utility in constructing complex carbohydrates (Abbas & Matta, 1983).
Organic Synthesis and Drug Development
The compound's utility extends to the synthesis of novel organic molecules with potential drug applications. For instance, Singh et al. (2018) reported on the synthesis and characterization of selenium and tellurium derivatives of amino acids, providing new insights into the development of organometallic drugs (Singh et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)14-9(11(16)17-2)5-8-3-4-10(12)13-6-8/h3-4,6,9H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYADYJPRSSKPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
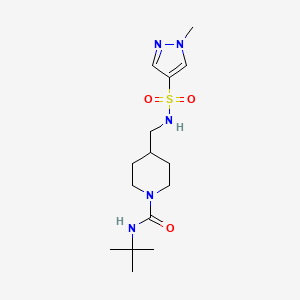
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)
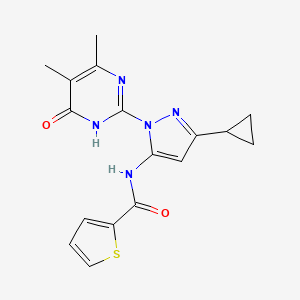

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

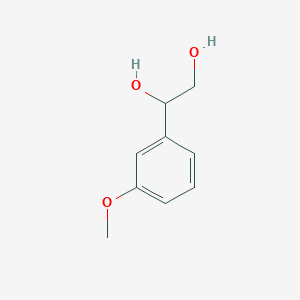
![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
